N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide
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Overview
Description
The compound “N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide” is a complex organic molecule. It contains a 3,4-dichlorophenyl group, an oxazolidinone ring, and a phenylpropanamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the oxazolidinone ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amide group could undergo hydrolysis, and the oxazolidinone ring could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amide group and the nonpolar phenyl groups .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Research indicates that derivatives structurally related to "N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide" have been synthesized and tested for antimicrobial and antifungal activities. For instance, a series of compounds featuring chlorophenyl and oxazolidinone moieties have shown potential as antimicrobial agents against a variety of bacterial and fungal strains, highlighting their significance in developing new antibacterial and antifungal therapies (Desai et al., 2011).
Anticancer Evaluation
- The anticancer potential of compounds related to "this compound" has been explored, with studies demonstrating moderate to excellent anticancer activity against various cancer cell lines. This research underscores the compound's role in the development of new cancer therapies (Ravinaik et al., 2021).
Interaction with Biological Receptors
- Studies have also investigated the molecular interactions of structurally similar compounds with specific biological receptors, such as the CB1 cannabinoid receptor. These findings are critical for understanding how these compounds can be used to modulate receptor activity, offering insights into their therapeutic applications (Shim et al., 2002).
Antiepileptic Activity
- Moreover, the antiepileptic properties of compounds related to "this compound" have been evaluated, with some derivatives showing promising results in preclinical models. This area of research contributes to the compound's potential in treating neurological disorders (Asadollahi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-16-8-7-14(10-17(16)21)23-12-15(26-19(23)25)11-22-18(24)9-6-13-4-2-1-3-5-13/h1-5,7-8,10,15H,6,9,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPFHXYOBCIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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